molecular formula C18H27NO7 B12949128 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid

Cat. No.: B12949128
M. Wt: 369.4 g/mol
InChI Key: DQRAGQOLECABPU-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trimethoxybenzyl group. It is often used in organic synthesis and research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Trimethoxybenzyl Group: The trimethoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features can mimic natural substrates, providing insights into biological mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The trimethoxybenzyl group is known for its bioactivity, which could lead to the development of new drugs.

Industry

In the industrial sector, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trimethoxybenzyl group can engage in hydrophobic interactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(2,4,5-trimethoxybenzyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-2-(2,4-dimethoxybenzyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(2,4,5-trimethoxybenzyl)propanoic acid is unique due to the specific arrangement of its functional groups. The presence of the tert-butoxycarbonyl protecting group and the trimethoxybenzyl group provides distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C18H27NO7

Molecular Weight

369.4 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-10-12(16(20)21)7-11-8-14(24-5)15(25-6)9-13(11)23-4/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21)/t12-/m1/s1

InChI Key

DQRAGQOLECABPU-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1OC)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1OC)OC)OC)C(=O)O

Origin of Product

United States

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